molecular formula C7H7F2NO B8780422 6-Amino-2,3-difluoro-4-methyl-phenol

6-Amino-2,3-difluoro-4-methyl-phenol

Cat. No.: B8780422
M. Wt: 159.13 g/mol
InChI Key: UVTYWFGSRBYNSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound’s structure features a phenol core with amino, fluoro, and methyl substituents, which influence its electronic properties, solubility, and reactivity. Fluorine atoms enhance electronegativity and metabolic stability, while the methyl group may improve lipophilicity.

Properties

Molecular Formula

C7H7F2NO

Molecular Weight

159.13 g/mol

IUPAC Name

6-amino-2,3-difluoro-4-methylphenol

InChI

InChI=1S/C7H7F2NO/c1-3-2-4(10)7(11)6(9)5(3)8/h2,11H,10H2,1H3

InChI Key

UVTYWFGSRBYNSP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1F)F)O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Applications/Properties Evidence Source
6-Amino-2,3-difluoro-4-methyl-phenol (hypothetical) -NH₂, -F (2,3), -CH₃ (4), -OH Not available Theoretical use in pharmaceuticals or agrochemicals N/A
6-Amino-2,3-difluorophenol -NH₂, -F (2,3), -OH ~161.1 (estimated) Intermediate in organic synthesis; safety protocols documented
6-Amino-2,4-dichloro-3-ethylphenol (CAS: 99817-37-5) -NH₂, -Cl (2,4), -C₂H₅ (3), -OH ~220.1 Dye/pigment production; pharmaceutical building block
4-Amino-2,6-difluorobenzonitrile (CAS: 207297-92-5) -NH₂, -F (2,6), -CN 154.11 High-purity reagent (>95%); electrochemical applications
n-Propyl 6-amino-2,6-dideoxy-2,2-difluoro-β-D-glucopyranoside Fluorinated sugar derivative ~289.2 β-galactosidase inhibitor (E. coli); low cytotoxicity

Key Findings:

Substituent Effects on Reactivity and Bioactivity: Fluorine vs. Fluorinated derivatives, such as 6-amino-2,3-difluorophenol, may offer superior metabolic stability due to C-F bond strength .

Biological Activity: The fluorinated glucopyranoside derivative () demonstrates that fluorine substitution enhances enzyme inhibition (e.g., β-galactosidase) without cytotoxicity, a trend that may extend to fluorinated phenols . In contrast, phenolic compounds like 6-amino-2,4-dichloro-3-ethylphenol are leveraged for their role in synthesizing anti-inflammatory agents, suggesting that substituent positioning (e.g., chloro vs. fluoro) dictates target specificity .

Synthetic and Industrial Utility: 6-Amino-2,3-difluorophenol’s synthesis (via ethanol recrystallization ) mirrors methodologies for related fluorophenols, though scalability may require optimization. 4-Amino-2,6-difluorobenzonitrile’s commercial availability (>95% purity) underscores its role in electrochemical polymers, where cyano and fluoro groups enhance conductivity .

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